molecular formula C10H14ClNO2 B1613382 Methyl 3-(4-aminophenyl)propanoate hydrochloride CAS No. 91012-19-0

Methyl 3-(4-aminophenyl)propanoate hydrochloride

Cat. No.: B1613382
CAS No.: 91012-19-0
M. Wt: 215.67 g/mol
InChI Key: NFFOXPLOXZDPPD-UHFFFAOYSA-N
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Description

Methyl 3-(4-aminophenyl)propanoate hydrochloride: is an organic compound with the molecular formula C10H14ClNO2. It is a hydrochloride salt form of methyl 3-(4-aminophenyl)propanoate, which is characterized by the presence of an amino group attached to a phenyl ring, and a propanoate ester group. This compound is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Esterification: The synthesis of methyl 3-(4-aminophenyl)propanoate hydrochloride typically begins with the esterification of 4-aminophenylpropanoic acid. This reaction involves the use of methanol and a strong acid catalyst such as sulfuric acid to produce the ester.

    Hydrochloride Formation: The ester is then converted to its hydrochloride salt by reacting it with hydrochloric acid. This step ensures the compound is in a stable and crystalline form suitable for various applications.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

    Batch or Continuous Esterification: Using large reactors to carry out the esterification process.

    Purification: The crude product is purified through recrystallization or other purification techniques to obtain high-purity this compound.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: Methyl 3-(4-aminophenyl)propanoate hydrochloride can undergo oxidation reactions, where the amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can also be reduced, particularly the ester group, to form alcohol derivatives.

    Substitution: The amino group can participate in substitution reactions, such as acylation or alkylation, to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide under acidic conditions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions.

    Substitution: Acylation reactions typically use acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products:

    Oxidation Products: Nitro derivatives of this compound.

    Reduction Products: Alcohol derivatives of the compound.

    Substitution Products: Various acylated or alkylated derivatives depending on the substituents used.

Scientific Research Applications

Chemistry:

    Intermediate in Synthesis: Methyl 3-(4-aminophenyl)propanoate hydrochloride is used as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biochemical Research: The compound is used in studies involving enzyme interactions and protein modifications.

Medicine:

    Pharmaceutical Research: It serves as a precursor in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Industry:

    Material Science: The compound is used in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of methyl 3-(4-aminophenyl)propanoate hydrochloride involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester group can undergo hydrolysis, releasing the active 4-aminophenylpropanoic acid, which can interact with enzymes and receptors in biological systems.

Comparison with Similar Compounds

    Methyl 3-(4-aminophenoxy)propanoate: Similar in structure but with an ether linkage instead of a direct phenyl-propanoate connection.

    Methyl 3-amino-3-(4-methylphenyl)propanoate hydrochloride: Contains a methyl group on the phenyl ring, altering its chemical properties.

Uniqueness:

    Functional Groups: The presence of both an amino group and an ester group in methyl 3-(4-aminophenyl)propanoate hydrochloride provides unique reactivity and versatility in chemical synthesis.

    Applications: Its specific structure makes it suitable for a wide range of applications in scientific research, particularly in the synthesis of complex organic molecules and pharmaceutical compounds.

Properties

IUPAC Name

methyl 3-(4-aminophenyl)propanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13NO2.ClH/c1-13-10(12)7-4-8-2-5-9(11)6-3-8;/h2-3,5-6H,4,7,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFFOXPLOXZDPPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=CC=C(C=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00638029
Record name Methyl 3-(4-aminophenyl)propanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00638029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91012-19-0
Record name 91012-19-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=123870
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 91012-19-0
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90252
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl 3-(4-aminophenyl)propanoate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00638029
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

12.96 g (0.11 mol) of thionyl chloride (7.93 ml) are added dropwise to a solution of 15 g (0.0991 mol) of 3-(4-amino-phenyl)-propionic acid in 100 ml of methanol, while stirring and cooling with methanol/ice. When the addition has ended, the mixture is stirred for a further 30 minutes, while cooling, and is then stirred overnight at room temperature. It is then concentrated to dryness in vacuo and the residue is crystallized from methanol/ether.
Quantity
7.93 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One
[Compound]
Name
methanol ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

A solution of 15 g (0.0991 Mol) of 3-(4-amino-phenyl)-propionic acid in 100 ml methanol is combined dropwise with 12.96 g (0.11 Mol) of thionyl chloride (7.93 ml) with stirring and cooling with methanol/ice. After it has all been added, the mixture is stirred for a further 30 minutes and then overnight at ambient temperature. It is then evaporated to dryness in vacuo and the residue is crystallised from methanol/ether.
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
7.93 mL
Type
reactant
Reaction Step Two
[Compound]
Name
methanol ice
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl 3-(4-aminophenyl)propanoate hydrochloride
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